n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 17574-13-9
VCID: VC18746999
InChI: InChI=1S/C6H9N3OS/c1-4-3-11-6(7-4)9-8-5(2)10/h3H,1-2H3,(H,7,9)(H,8,10)
SMILES:
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol

n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

CAS No.: 17574-13-9

Cat. No.: VC18746999

Molecular Formula: C6H9N3OS

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide - 17574-13-9

Specification

CAS No. 17574-13-9
Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
IUPAC Name N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide
Standard InChI InChI=1S/C6H9N3OS/c1-4-3-11-6(7-4)9-8-5(2)10/h3H,1-2H3,(H,7,9)(H,8,10)
Standard InChI Key DVAAYHDRNNRTOM-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NNC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C6H9N3OS\text{C}_6\text{H}_9\text{N}_3\text{OS} and a molecular weight of 171.22 g/mol . Its IUPAC name, N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide, reflects the acetohydrazide moiety (-NH-NH-C(=O)-CH3_3) attached to the 2-position of the 4-methylthiazole ring. Key spectral data include:

  • 1H-NMR: Signals at δ 2.30 ppm (methyl group), δ 2.62–4.11 ppm (methylene protons), and δ 6.71–7.50 ppm (thiazole and aromatic protons) .

  • SMILES: CC1=CSC(=N1)NNC(=O)C .

Comparative Structural Analysis

The thiazole ring’s electron-rich nature enables π-π stacking and hydrogen bonding, critical for biological interactions. Substituents influence reactivity:

Compound NameStructural FeatureKey Difference
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid Dihydrothiazolone coreOxo group enhances polarity
2-(1,3-Thiazol-2-yl)acetohydrazideUnsubstituted thiazoleLacks methyl group
N-(4-methyl-1,3-thiazol-2-yl)guanidine Guanidine side chainBasic nitrogen-rich substituent

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via condensation reactions. A representative method involves:

  • Hydrazide Formation: Reacting ethyl 2-(4-methylthiazol-2-yl)acetate with hydrazine hydrate in ethanol under reflux.

  • Cyclization: Using Hantzsch-type reactions, where α-haloketones or aldehydes condense with thiourea derivatives . Optimized conditions (aqueous Na2_2CO3_3, glycine catalyst) yield purities >90% .

Derivative Synthesis

n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide serves as a precursor for:

  • Hydrazones: Condensation with aldehydes (e.g., furfural) forms Schiff bases, enhancing antimicrobial activity .

  • Acetylated Derivatives: Acetylation with acetic anhydride improves lipid solubility .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The mechanism may involve:

  • Thymidylate Synthase Inhibition: Competitive binding to the folate-binding site .

  • Membrane Disruption: Thiazole’s lipophilicity facilitates cell wall penetration.

Plant Growth Regulation

At 10–50 ppm concentrations, the compound increases rapeseed (Brassica napus) yield by 15–20% through auxin-like activity . Field trials show enhanced oil content (12.8% vs. 10.5% control) .

Enzymatic Interactions

Docking studies predict strong binding (ΔG = -9.2 kcal/mol) to CYP51A1 (lanosterol 14α-demethylase), a fungal cytochrome P450 enzyme . This aligns with its antifungal effects against Candida albicans (IC50_{50}: 28 µM) .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s scaffold is being optimized for:

  • Antitubercular Agents: Structural analogs inhibit Mycobacterium tuberculosis H37Rv (IC50_{50}: 4.7 µM) .

  • Antioxidants: Scavenges DPPH radicals with EC50_{50} = 42 µM.

Agricultural Chemistry

As a biodegradable plant growth stimulant, it outperforms traditional auxins in drought conditions . Patent applications cover seed treatment formulations (US20230183221A1).

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